methyl 3-(1H-imidazol-1-yl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
The molecular structure of methyl 3-(1H-imidazol-1-yl)propanoate is represented by the InChI code1S/C7H10N2O2/c1-11-7(10)2-4-9-5-3-8-6-9/h3,5-6H,2,4H2,1H3
. This indicates that the compound has a molecular weight of 154.17 .
Scientific Research Applications
Inhibition of Thromboxane Synthetase
Methyl 3-(1H-imidazol-1-yl)propanoate has been studied for its potential therapeutic effects in myocardial ischemia. Research using a novel imidazole derivative showed protective effects against ischemic stress in canine myocardium through thromboxane synthetase inhibition. This could lead to significant developments in treating myocardial ischemia and related cardiac conditions (Korb et al., 1986).
Enhancing Biological Effects of Retinoic Acid
The compound has been evaluated for its role in enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines. This is particularly relevant in cancer research, where modulation of retinoic acid's effects could offer new therapeutic pathways (Gomaa et al., 2011).
Mechanism of Action
Target of Action
Methyl 3-(1H-imidazol-1-yl)propanoate is a compound that contains an imidazole ring . Imidazole derivatives have been found to interact with a broad range of targets due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s solubility and other physical properties suggest that it may be well-absorbed and distributed in the body .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety data sheet for a similar compound, Methyl-1H-imidazol-5-yl)methylamine, indicates that it causes severe skin burns and eye damage . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 3-imidazol-1-ylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)2-4-9-5-3-8-6-9/h3,5-6H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITPCSZYASXMFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263132 | |
Record name | 1H-Imidazole-1-propanoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18999-46-7 | |
Record name | 1H-Imidazole-1-propanoic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18999-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-1-propanoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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